molecular formula C16H14FNO3 B6378941 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol CAS No. 1261898-70-7

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol

Cat. No.: B6378941
CAS No.: 1261898-70-7
M. Wt: 287.28 g/mol
InChI Key: JQXYGECKSTVRKC-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes both fluorine and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of 4-(ethylcarbamoyl)-3-fluorophenylboronic acid with appropriate reagents to introduce the formyl and phenol groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium methoxide (NaOCH₃).

Major Products

    Oxidation: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-carboxyphenol.

    Reduction: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyphenol.

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 5-[4-(Ethylcarbamoyl)-3-methoxyphenyl]-2-formylphenol.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both formyl and phenol groups, which can participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-19)15(20)8-11/h3-9,20H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXYGECKSTVRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685349
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-70-7
Record name N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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